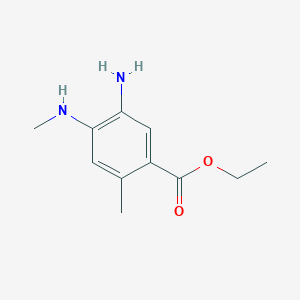

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate

CAS No.:

Cat. No.: VC13728605

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 5-amino-2-methyl-4-(methylamino)benzoate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-4-15-11(14)8-6-9(12)10(13-3)5-7(8)2/h5-6,13H,4,12H2,1-3H3 |

| Standard InChI Key | QSWKPCYPMRZOIK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1C)NC)N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1C)NC)N |

Introduction

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate is an organic compound characterized by its complex structure, which includes both amino and ester functional groups. Its chemical formula is C11H16N2O2, and it has a molecular weight of 208.26 g/mol . This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications as an intermediate in the synthesis of more complex molecules and its biological activities.

Synthesis Methods

The synthesis of Ethyl 5-amino-2-methyl-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by reduction to introduce the amino groups. The methylation of the amino groups can be achieved using methyl iodide under basic conditions. The final product is obtained through esterification reactions.

Industrial Production

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.

Biological Activities and Applications

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for key pathogens are as follows:

| Pathogen | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida spp. | Not specified |

The biological activity is attributed to its ability to interact with specific biological targets, such as enzymes and receptors, inhibiting key processes in bacterial cell wall synthesis and DNA replication.

Toxicity Assessment

Toxicity evaluations using MTT assays on human cell lines have indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations.

Comparison with Similar Compounds

Ethyl 5-amino-2-methyl-4-(methylamino)benzoate is unique compared to similar compounds due to the presence of both amino and methylamino groups on the aromatic ring, which significantly influences its chemical reactivity and biological activity.

-

Ethyl 4-aminobenzoate: Lacks the methylamino group.

-

Methyl 5-amino-2-methylbenzoate: Has a different ester and amino group position.

-

Ethyl 4-(methylamino)benzoate: Lacks the additional amino group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume